Monensin, 26-((4-bromophenyl)carbamate), monosodium salt
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Overview
Description
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt is a derivative of monensin, a polyether antibiotic isolated from the bacterium Streptomyces cinnamonensis. This compound is known for its ionophoric properties, which allow it to transport ions across lipid membranes. It is widely used in veterinary medicine, particularly in ruminant animal feeds, to improve feed efficiency and control coccidiosis .
Preparation Methods
The synthesis of monensin, 26-((4-bromophenyl)carbamate), monosodium salt involves several steps. The initial step is the extraction of monensin from Streptomyces cinnamonensis. This is followed by the introduction of the 4-bromophenyl carbamate group. The reaction conditions typically involve the use of a base such as sodium hydroxide to form the monosodium salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Chemical Reactions Analysis
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study ionophoric properties and ion transport mechanisms.
Biology: Researchers use it to investigate its effects on cellular ion balance and its potential as an antimicrobial agent.
Medicine: It is studied for its potential therapeutic applications, including its role in controlling parasitic infections in animals.
Industry: It is used in the agricultural industry to improve feed efficiency and control diseases in livestock.
Mechanism of Action
The mechanism of action of monensin, 26-((4-bromophenyl)carbamate), monosodium salt involves its ability to form complexes with monovalent cations such as sodium and potassium. It transports these ions across lipid membranes in an electroneutral exchange, acting as an Na+/H+ antiporter. This ionophoric activity disrupts ion gradients, leading to antimicrobial effects .
Comparison with Similar Compounds
Monensin, 26-((4-bromophenyl)carbamate), monosodium salt can be compared with other ionophore antibiotics such as:
- Lasalocid
- Salinomycin
- Narasin
- Madiramycin These compounds share similar ionophoric properties but differ in their specific ion selectivity and biological activities. This compound is unique due to its specific structural modifications, which may enhance its ion transport efficiency and antimicrobial properties .
Properties
CAS No. |
75761-64-7 |
---|---|
Molecular Formula |
C43H65BrNNaO12 |
Molecular Weight |
890.9 g/mol |
IUPAC Name |
sodium;4-[2-[5-[5-[6-[(4-bromophenyl)carbamoyloxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-ethyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate |
InChI |
InChI=1S/C43H66BrNO12.Na/c1-10-41(16-15-33(54-41)40(8)17-18-42(57-40)21-31(46)26(5)36(55-42)27(6)35(51-9)28(7)38(47)48)37-24(3)20-32(53-37)34-23(2)19-25(4)43(50,56-34)22-52-39(49)45-30-13-11-29(44)12-14-30;/h11-14,23-28,31-37,46,50H,10,15-22H2,1-9H3,(H,45,49)(H,47,48);/q;+1/p-1 |
InChI Key |
XISKQHGESGTDDL-UHFFFAOYSA-M |
Canonical SMILES |
CCC1(CCC(O1)C2(CCC3(O2)CC(C(C(O3)C(C)C(C(C)C(=O)[O-])OC)C)O)C)C4C(CC(O4)C5C(CC(C(O5)(COC(=O)NC6=CC=C(C=C6)Br)O)C)C)C.[Na+] |
Origin of Product |
United States |
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